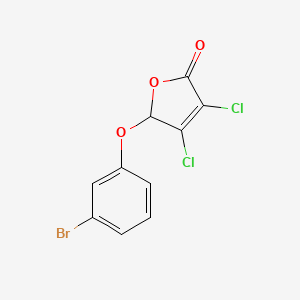![molecular formula C20H16ClNO3 B12592483 N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-23-5](/img/structure/B12592483.png)
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then subjected to further reactions, such as chlorination and amidation, to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of a nitro group results in the formation of an amine derivative.
Scientific Research Applications
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In some cases, it may act as an inhibitor of cyclooxygenases (COXs), thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]acetamide: Similar structure but lacks the chloro and hydroxy groups.
N-[4-(Benzyloxy)phenyl]-1H-pyrazol-3-yl]phenylsulfamoylphenylacetamide: Contains additional pyrazole and sulfamoyl groups.
4-Benzyloxybenzoic acid: Similar benzyloxy group but different functional groups attached to the benzene ring.
Uniqueness
N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
634186-23-5 |
|---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO3/c21-15-6-11-19(23)18(12-15)20(24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
InChI Key |
YUQVLPPRKLMOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)



![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)

